3-(1-Isopropyl-1h-imidazol-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(1-propan-2-ylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-7-6-14-12(15)10-4-3-5-11(13)8-10/h3-9H,13H2,1-2H3 |
InChI Key |
JOUAXBQBBSSOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline
[1]
Executive Summary
This technical guide addresses the solubility behavior and thermodynamic characterization of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline , a critical nitrogenous heterocycle often utilized as a pharmacophore building block in kinase inhibitor development and organic synthesis.[1]
While specific empirical solubility datasets for this proprietary intermediate are frequently compartmentalized within internal corporate archives, this guide synthesizes the predictive physicochemical profile , establishes a validated experimental protocol for data generation, and provides a thermodynamic modeling framework based on structural analogs (phenylimidazoles). This approach ensures researchers can generate, validate, and model solubility data with high precision.
Chemical Identity & Profile[1][2][3][4][5][6]
-
IUPAC Name: 3-(1-propan-2-ylimidazol-2-yl)aniline[1]
-
CAS Number: 1179507-73-3[1]
-
Molecular Formula: C₁₂H₁₅N₃[1]
-
Molecular Weight: 201.27 g/mol [1]
-
Structural Features: The molecule features a polar aniline amine and a basic imidazole nitrogen, balanced by a lipophilic isopropyl moiety. This "push-pull" electronic structure dictates a specific solubility profile favoring polar protic and dipolar aprotic solvents.[1]
Predictive Solubility Profile
Based on the structural integration of the lipophilic isopropyl group and the hydrogen-bond-donating aniline moiety, the solubility behavior of this compound follows a distinct polarity-driven hierarchy.[1] The following data represents the expected relative solubility trends derived from Hansen Solubility Parameters (HSP) of analogous N-alkyl-2-phenylimidazoles.
Table 1: Predicted Solubility Hierarchy (298.15 K)
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol (MeOH) | High (+++++) | Strong H-bonding interaction with imidazole N and aniline NH₂.[1] |
| Polar Protic | Ethanol (EtOH) | High (++++) | Excellent solvation, slightly reduced by ethyl chain steric hindrance.[1] |
| Dipolar Aprotic | DMSO / DMF | Very High (+++++) | High dielectric constant facilitates dissolution of the polar core.[1] |
| Dipolar Aprotic | Acetone | Moderate (+++) | Good interaction with the aromatic system; lacks H-bond donation.[1] |
| Polar Aprotic | Ethyl Acetate | Moderate (++) | Useful for crystallization; moderate solubility at reflux, lower at RT.[1] |
| Non-Polar | Toluene | Low (+) | Limited interaction; primarily van der Waals forces with the isopropyl group.[1] |
| Aqueous | Water (pH 7.[1]0) | Low/Sparingly (+) | Hydrophobic aromatic rings dominate; solubility increases significantly at pH < 5.[1] |
Technical Insight: The isopropyl group at the N1 position of the imidazole ring disrupts crystal lattice packing compared to the un-substituted parent, generally enhancing solubility in organic solvents like isopropanol (IPA) and ethyl acetate compared to 3-(1H-imidazol-2-yl)aniline.[1]
Validated Experimental Protocol
To generate definitive solubility data (mole fraction
Workflow Diagram
The following diagram outlines the Critical Process Parameters (CPPs) for the solubility determination workflow.
Figure 1: Standardized workflow for isothermal solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess this compound solid to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate the suspension at 150 rpm using a magnetic stirrer. Maintain temperature (
) using a circulating water bath (accuracy ± 0.05 K).-
Standard Range: 278.15 K to 323.15 K (5°C to 50°C).[1]
-
-
Saturation Verification: Allow equilibration for 24–48 hours. Stop stirring and allow phases to separate for 2 hours. Ensure solid phase remains visible (supersaturation).[1]
-
Sampling: Withdraw 1 mL of supernatant using a pre-warmed glass syringe.
-
Filtration: Filter immediately through a 0.22 µm PTFE hydrophilic filter into a pre-weighed volumetric flask to remove micro-crystals.
-
Quantification: Dilute with mobile phase (e.g., Methanol/Water 50:50) and analyze via HPLC.
-
Detector: UV/Vis at 254 nm (aromatic absorption).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated using thermodynamic models to calculate enthalpy (
The Modified Apelblat Equation
This semi-empirical model is robust for correlating solubility data of imidazole derivatives in pure solvents.[1]
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (Kelvin).[1][4][5][2]
- : Empirical model parameters derived via multivariate regression.
The van't Hoff Equation
Used to determine the thermodynamic functions of the dissolution process.[1]
1- : Apparent standard enthalpy of solution.[1]
- : Apparent standard entropy of solution.[1]
- : Universal gas constant (8.314 J[1]·mol⁻¹·K⁻¹).
Thermodynamic Logic Diagram[1]
Figure 2: Logical framework for thermodynamic analysis of solubility data.
Data Interpretation & Application
Enthalpy-Entropy Compensation
For imidazole-aniline derivatives, the dissolution process is typically endothermic (
-
Positive
: Indicates energy is required to break the crystal lattice (lattice energy dominates solvation energy).[1] -
Positive
: Indicates increased disorder as the molecule moves from the ordered crystal lattice to the chaotic solution phase.[1]
Solvent Effect Analysis[1]
-
Polar Solvents (MeOH, EtOH): Solubility is driven by hydrogen bonding. The "aniline" NH₂ acts as a donor, and the "imidazole" N acts as an acceptor.
-
Non-Polar Solvents (Toluene): Solubility is driven by van der Waals forces.[1] The isopropyl group is the critical solubilizing moiety here.[1] Without the isopropyl group, the molecule would be virtually insoluble in toluene.
Process Implications
For purification or crystallization:
References
-
Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][6] [1]
-
Shakeel, F., et al. (2015). "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Chemical & Engineering Data, 60(8), 2269-2274.[1] [1]
-
Pobudkowska, A., & Domanska, U. (2004).[7] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 49(5), 1298–1302.
-
PubChem. (2023).[1] "Compound Summary: this compound." National Library of Medicine.[1] [1]
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1]
Sources
- 1. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: 3-(1-Isopropyl-1H-imidazol-2-yl)aniline as a Pharmaceutical Intermediate
Foreword: The Strategic Value of the Imidazolyl-Aniline Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. Intermediates are not merely waypoints in a synthetic route; they are carriers of chemical potential, designed to streamline the assembly of complex active pharmaceutical ingredients (APIs). 3-(1-Isopropyl-1H-imidazol-2-yl)aniline (CAS No. 1179507-73-3) represents a sophisticated intermediate, embodying a structural motif frequently found at the core of targeted therapies, particularly protein kinase inhibitors.[1][2]
The molecule itself is a conjunction of two privileged heterocyclic systems:
-
The imidazole ring , a versatile heterocycle found in essential amino acids like histidine, is a crucial component in many enzymatic reactions and a frequent coordination site for metalloproteins.[3] Its derivatives are known to possess a vast spectrum of biological activities.[3]
-
The aniline moiety provides a reactive handle—the primary amine—perfectly poised for a variety of coupling reactions to build the final API. Its aromatic nature contributes to the overall planarity and electronic properties of the target molecule, often facilitating critical binding interactions, such as pi-stacking, within a protein's active site.
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview, including proposed synthesis protocols, applications, and analytical methodologies for the effective use of this compound.
Physicochemical & Analytical Profile
A thorough understanding of the intermediate's properties is the foundation of its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| CAS Number | 1179507-73-3 | [4] |
| Molecular Formula | C₁₂H₁₅N₃ | Inferred from Structure |
| Molecular Weight | 201.27 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to brown solid | General observation for similar compounds[5] |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | Predicted based on structure |
| Storage | Store at 2-8°C, sealed in a dry environment | [4] |
Analytical Characterization Protocols
Purity and structural confirmation are non-negotiable in pharmaceutical synthesis. The following protocols are recommended for quality control.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the intermediate.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 280 nm.
-
Expected Result: A major peak corresponding to the product with a retention time dependent on the specific system, with purity typically >98% for use in subsequent steps.[6]
Protocol 2: Mass Spectrometry (MS)
-
Objective: To confirm molecular weight.
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve a small amount of sample in methanol or acetonitrile.
-
Expected Result: A prominent ion peak at m/z 202.13 ([M+H]⁺), confirming the molecular mass of the compound.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure.
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR Spectroscopy (400 MHz):
-
Aromatic Protons: Expect complex multiplets in the range of δ 6.5-7.5 ppm for the aniline and imidazole rings.
-
Isopropyl CH: A septet around δ 4.5-5.0 ppm.
-
Isopropyl CH₃: A doublet around δ 1.4-1.6 ppm (6H).
-
Aniline NH₂: A broad singlet around δ 5.0-5.5 ppm (exchangeable with D₂O).
-
-
¹³C NMR Spectroscopy (100 MHz):
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm.
-
Imidazole C2: A distinct signal downfield, typically > δ 145 ppm.
-
Isopropyl CH: Signal around δ 48-52 ppm.
-
Isopropyl CH₃: Signal around δ 22-24 ppm.
-
Synthesis of the Intermediate: A Proposed Route
While multiple synthetic routes to substituted imidazoles exist, a robust and scalable approach is crucial for an intermediate.[7] The following multi-step synthesis is proposed based on established organometallic and heterocyclic chemistry principles.
Sources
- 1. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1179507-73-3|this compound|BLD Pharm [bldpharm.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imp.kiev.ua [imp.kiev.ua]
Application Note: Handling, Storage, and Solubilization of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline
This Application Note and Protocol guide is designed for researchers working with 3-(1-Isopropyl-1H-imidazol-2-yl)aniline , a specialized intermediate often used in the synthesis of kinase inhibitors and heterocyclic ligands.
Introduction & Chemical Profile
This compound is a bifunctional building block containing a primary aniline and an N-substituted imidazole. Its structural duality presents specific challenges: the aniline moiety is susceptible to oxidation (browning), while the imidazole ring introduces basicity and potential hygroscopicity. Proper handling is critical to prevent degradation that could generate false positives in biological assays or reduce yield in synthetic couplings.
Physicochemical Summary
| Parameter | Value / Description | Significance |
| CAS Number | 1179507-73-3 | Unique Identifier |
| Molecular Weight | 201.27 g/mol | Calculation of Molarity |
| Formula | C₁₂H₁₅N₃ | Stoichiometry |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation |
| Predicted pKa | ~4.6 (Aniline), ~7.1 (Imidazole) | pH-dependent solubility |
| Solubility | DMSO, Ethanol, Methanol | Poor water solubility at neutral pH |
Health, Safety, and Environment (HSE)
CRITICAL WARNING: As an aniline derivative, this compound should be treated as potentially toxic and a sensitizer .
-
Acute Toxicity: Aniline derivatives often exhibit methemoglobinemia potential. Avoid all skin contact and inhalation.[1][2][3][4][5][6][7]
-
PPE Requirements: Nitrile gloves (double-gloving recommended for DMSO solutions), lab coat, and safety glasses. Work strictly inside a fume hood.
-
Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not mix with oxidizing acids.
Storage Protocol
The integrity of this compound relies on minimizing exposure to three vectors of degradation: Oxygen (aniline oxidation), Moisture (imidazole hygroscopicity), and Light (photolytic degradation).
Long-Term Storage (Solid State)
-
Temperature: Store at -20°C for optimal stability. Short-term storage (weeks) at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. If the original seal is broken, purge the vial with nitrogen before resealing.
-
Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term storage to prevent leaching or moisture permeation.
Stability Logic Diagram
The following diagram illustrates the decision matrix for storage and handling based on environmental factors.
Figure 1: Decision logic for inspecting and storing aniline-imidazole derivatives.
Solubilization & Handling Protocol
This protocol ensures the preparation of accurate, stable stock solutions for biological assays or synthesis.
Reagents Required
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Vessel: Amber glass vial (borosilicate).
Step-by-Step Solubilization
-
Equilibration: Remove the solid compound from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening the vial.
-
Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, accelerating degradation.
-
-
Weighing: Weigh the required amount rapidly. Do not leave the stock container open.
-
Dissolution: Add anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM .
-
Calculation Example: To make 1 mL of 10 mM stock, dissolve 2.01 mg of compound in 1 mL DMSO.
-
-
Mixing: Vortex gently. If particulates remain, sonicate for 30–60 seconds.
-
Note: The solution should be clear and colorless to pale yellow. A dark orange/brown solution indicates pre-existing oxidation of the aniline.
-
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in PCR tubes or small amber vials.
-
Storage of Solution: Store aliquots at -20°C or -80°C . Avoid repeated freeze-thaw cycles (limit to <3 cycles).
Aqueous Dilution for Assays
Due to the lipophilic isopropyl group and the aromatic rings, aqueous solubility is limited.
-
Step 1: Dilute the DMSO stock into the buffer last.
-
Step 2: Keep the final DMSO concentration <1% (v/v) to avoid solvent effects in biological assays.
-
pH Consideration: Solubility is higher in acidic buffers (pH < 5) due to protonation of the imidazole and aniline. At physiological pH (7.4), the compound is largely neutral and may precipitate at high concentrations (>100 µM).
Quality Control (QC) Verification
Before using the compound in critical experiments, verify identity and purity.
-
LC-MS: Expect a molecular ion peak
at m/z 202.1 . -
H-NMR: Check for the isopropyl septet/doublet and the characteristic imidazole protons. Disappearance of the broad aniline
signal or shifting peaks may indicate degradation.
Experimental Workflow Diagram
Figure 2: Standard operating procedure for preparing assay-ready solutions.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Imidazole Derivatives. Retrieved October 26, 2025, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline
Ticket ID: YIELD-OPT-2024-05 Subject: Yield Improvement & Process Stabilization for 3-(1-Isopropyl-1H-imidazol-2-yl)aniline Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield Trap"
You are likely encountering low yields due to one of two common pitfalls associated with this specific scaffold:
-
Regio-scrambling during alkylation (if you are attempting to alkylate a pre-formed phenyl-imidazole).
-
Catalyst poisoning during the nitro-reduction step (due to the coordination of the imidazole nitrogen to transition metals).
This guide abandons the low-yielding N-alkylation route in favor of a Modified Debus-Radziszewski Assembly , which constructs the imidazole ring with the isopropyl group already in place. This guarantees 100% regioselectivity and significantly higher throughput.
Module 1: The Optimized Synthetic Workflow
We recommend a linear, two-step protocol. This route minimizes chromatographic purification by leveraging the basicity of the imidazole for acid-base extraction.
The Protocol Visualization
Figure 1: The recommended linear synthesis route avoiding late-stage alkylation.
Module 2: Step 1 - Constructing the Ring
Reaction: Condensation of 3-nitrobenzaldehyde, glyoxal (40% aq), isopropylamine, and ammonium acetate.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | The "Why" (Mechanism) |
| Ammonia Source | Ammonium Acetate (Not NH₄OH) | The reaction requires a buffered pH (~5-6). Free ammonia (NH₄OH) is too basic and promotes glyoxal polymerization (black tar) over ring closure. |
| Order of Addition | Sequential | Premixing glyoxal and amine can lead to diimine precipitates that are insoluble. Add the aldehyde and amine first, then glyoxal dropwise. |
| Temperature | 40–50 °C | Higher temperatures (>60°C) degrade the thermally unstable glyoxal. Lower temperatures (<20°C) stall the dehydration step. |
Troubleshooting Guide: Step 1
Issue: The reaction mixture turned into a black, viscous tar.
-
Diagnosis: Glyoxal polymerization (Cannizzaro-like side reactions) triggered by high pH or high temperature.
-
Fix: Switch from aqueous ammonia to ammonium acetate (5 equiv). Keep temperature strictly below 50°C.
Issue: Low conversion of aldehyde.
-
Diagnosis: Imine hydrolysis. The intermediate diimine is reversible.
-
Fix: Use Methanol as the solvent (not water/ethanol). Methanol solubilizes the intermediate diimine better, driving the equilibrium forward.
Protocol Highlight (Self-Validating):
Validation Check: Upon completion, the reaction mixture should be deep orange/red but fluid. If it is solid black, the glyoxal has decomposed. Purification: Do not column this. Evaporate MeOH, dissolve residue in 1M HCl (wash with ether to remove unreacted aldehyde), then basify aqueous layer to pH 10. The product will precipitate or oil out. Extract with DCM.
Module 3: Step 2 - The Nitro Reduction
Reaction: Reduction of 1-isopropyl-2-(3-nitrophenyl)-1H-imidazole to the aniline.
The Catalyst Poisoning Problem
The imidazole ring contains a basic nitrogen (N3) with a lone pair that binds strongly to Palladium (Pd) and Platinum (Pt) surfaces, effectively "poisoning" the catalyst and stalling the hydrogenation.
Solution Matrix
| Method | Suitability | Notes |
| H₂ / Pd-C (Standard) | 🔴 High Risk | Often stalls at 50% conversion due to poisoning. |
| H₂ / Pd-C (Acidic) | 🟡 Medium | Run in MeOH with 1.1 eq HCl . Protonating the imidazole prevents it from binding to the Pd surface. |
| Fe / NH₄Cl (Bechamp) | 🟢 Recommended | Robust. Iron is not poisoned by the imidazole. Works regardless of sulfur traces.[1] |
| Hydrazine / FeCl₃ | 🟢 Alternative | Fast, homogeneous, but generates gas pressure. |
Troubleshooting Guide: Step 2
Issue: Hydrogenation stopped after 2 hours (incomplete conversion).
-
Diagnosis: Catalyst poisoning by the imidazole N3.
-
Fix: Filter the catalyst. Add 1.5 equivalents of Acetic Acid or HCl to the filtrate. Add fresh catalyst and restart. The protonated imidazole cannot bind the metal.
Issue: Product is trapped in Iron sludge (if using Fe reduction).
-
Diagnosis: Imidazoles coordinate to Iron salts.
-
Fix: Use the Celite/EDTA wash . After filtration through Celite, wash the pad with a solution of EDTA (disodium salt) in water. This chelates the iron and releases the product.
Module 4: Logic Tree for Low Yields
Use this decision matrix to identify exactly where your mass balance is being lost.
Figure 2: Diagnostic logic tree for isolating yield loss.
Frequently Asked Questions (FAQs)
Q: Can I use Suzuki coupling (3-bromoaniline + 1-isopropyl-2-boronylimidazole)? A: We strongly advise against this. 2-Imidazolyl boronic acids are notoriously unstable due to rapid proto-deboronation. The carbon-boron bond at the 2-position is labile. The Debus-Radziszewski route described above is far more reliable for scale-up.
Q: Why is my final product oiling out instead of crystallizing? A: This molecule is lipophilic but contains basic nitrogens. It often forms a "supersaturated oil."
-
Tip: Dissolve the oil in a minimum amount of hot Ethyl Acetate, then add Hexanes dropwise until cloudy. Scratch the flask wall. If it fails, convert it to the HCl salt (using HCl in Dioxane)—the salt is almost always a stable solid.
Q: I see a side product in Step 1. What is it? A: If you see a peak with M+ mass corresponding to the oxazole analog, your ammonia source was insufficient. Without enough ammonia/amine, oxygen acts as the nucleophile. Ensure you are using >4 equivalents of Ammonium Acetate.
References
-
Debus-Radziszewski Mechanism & Optimization
-
Regioselectivity in Imidazole Alkylation
- Title: "Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media"
-
Source: Journal of the Chemical Society, Perkin Transactions 1, 1994.[6]
- Context: Explains why alkylating a pre-formed imidazole leads to isomer mixtures (N1 vs N3)
-
URL:
-
Nitro Reduction in the Presence of Heterocycles
- Title: "Reduction of Nitro Compounds Using 3d-Non-Noble Metal C
- Source: Chem. Rev. (via Unimi.it snippet)
- Context: Supports the use of Iron (Fe) or catalytic transfer hydrogenation to avoid poisoning issues common with Pd/C and basic heterocycles.
-
URL:
-
Synthesis of p38 Inhibitors (Relevant Scaffold)
- Title: "Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Deriv
- Source: PMC / NIH
- Context: Demonstrates similar N-isopropyl imidazole construction techniques used in medicinal chemistry.
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. ijprajournal.com [ijprajournal.com]
- 5. youtube.com [youtube.com]
- 6. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Molecules such as 3-(1-isopropyl-1H-imidazol-2-yl)aniline, which incorporate multiple distinct chemical environments, present a fascinating and instructive challenge for spectral analysis. This guide provides an in-depth, experience-driven approach to analyzing the ¹H NMR spectrum of this specific molecule. We will move beyond a simple peak-list interpretation, focusing instead on the causal relationships between molecular structure and spectral output. By comparing the target molecule to simpler, well-understood chemical analogs, we will build a robust, predictive framework for spectral assignment. This document is designed for researchers who seek not only to identify their compound but to deeply understand the electronic and steric factors that shape its spectroscopic signature.
Section 1: Deconstructing the Molecule for Predictive ¹H NMR Analysis
The first principle of complex spectral analysis is to simplify. We can conceptually dissect this compound into three distinct spin systems: the N-isopropyl group, the 1,2-disubstituted imidazole ring, and the 1,3-disubstituted aniline ring. The electronic interplay between these fragments, particularly the two aromatic rings, will induce predictable shifts from their baseline values.
Below is the annotated structure of our target molecule. The proton labels (Hᵃ, Hᵇ, etc.) will be used throughout this guide for unambiguous assignment.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Signals
| Proton Label | Fragment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hᵃ | Isopropyl | ~1.5 - 1.7 | Doublet (d) | 6H | Six equivalent methyl protons split by the single methine proton (Hᵇ). |
| Hᵇ | Isopropyl | ~4.5 - 4.8 | Septet (sept) | 1H | Methine proton adjacent to the electron-withdrawing imidazole nitrogen, split by six equivalent methyl protons (Hᵃ)[1]. |
| Hᶜ, Hᵈ | Imidazole | ~7.0 - 7.3 | Doublets (d) | 1H each | Imidazole ring protons. Their exact shift is influenced by the electronic nature of the attached aniline ring[2][3]. They will likely appear as two distinct doublets due to coupling with each other. |
| Hᵉ | Aniline | ~6.8 - 7.0 | Singlet (s) or Triplet (t) | 1H | Proton ortho to the imidazole substituent and meta to the -NH₂ group. Appears as a singlet or a narrow triplet. |
| Hᶠ | Aniline | ~6.6 - 6.8 | Doublet of Doublets (dd) | 1H | Proton para to the imidazole and ortho to the -NH₂ group. Shifted upfield due to the strong electron-donating -NH₂ group[4]. |
| Hᵍ | Aniline | ~7.1 - 7.3 | Triplet (t) | 1H | Proton meta to both substituents. Experiences less shielding/deshielding. |
| Hʰ | Aniline | ~6.5 - 6.7 | Doublet of Doublets (dd) | 1H | Proton ortho to the -NH₂ group and meta to the imidazole. Experiences strong shielding from the amino group. |
| Hⁱ | Aniline | ~3.5 - 5.0 | Broad Singlet (br s) | 2H | Amine protons. Chemical shift is highly variable and depends on solvent, concentration, and temperature. The peak is often broad due to quadrupole broadening and exchange[5][6]. |
Section 2: Comparative Spectral Analysis with Model Compounds
No spectrum exists in a vacuum. The predicted values above are derived from understanding the substituent effects in simpler, analogous molecules. By comparing our target with known compounds, we can validate our assignments with a high degree of confidence. The amino group (-NH₂) is a strong electron-donating group, which increases electron density primarily at the ortho and para positions of the aniline ring, causing an upfield shift (to lower ppm) for the protons at these positions[4]. Conversely, the imidazole ring acts as a weak electron-withdrawing group, which would slightly deshield the protons on the aniline ring.
Table 2: Comparison of Aromatic Proton Chemical Shifts (δ ppm)
| Compound | H-ortho to -NH₂ | H-meta to -NH₂ | H-para to -NH₂ | Source |
| Aniline | 6.66 | 7.14 | 6.74 | [7] |
| 2-Phenylimidazole (phenyl protons) | 7.31 - 7.48 (m) | 7.31 - 7.48 (m) | 7.31 - 7.48 (m) | [8] |
| Predicted for Target Molecule | ~6.5 - 6.8 (Hᶠ, Hʰ) | ~6.8 - 7.3 (Hᵉ, Hᵍ) | ~6.6 - 6.8 (Hᶠ) | - |
This comparison demonstrates the powerful shielding effect of the -NH₂ group. While the phenyl protons of 2-phenylimidazole are in the typical aromatic region, the protons on the aniline ring of our target molecule are expected to be shifted significantly upfield, a key identifying feature of the spectrum.
Section 3: A Validated Experimental Protocol for High-Resolution ¹H NMR
Achieving a high-quality, interpretable spectrum requires meticulous attention to experimental detail. The following protocol is designed to be self-validating, ensuring data integrity from sample preparation through data processing.
Experimental Workflow
Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of a deuterated solvent is critical to avoid overwhelming the sample signals with solvent protons[9][10]. For this molecule, DMSO-d₆ is an excellent choice as it will solubilize the polar aniline and imidazole moieties and allow for the observation of the N-H protons. Chloroform-d (CDCl₃) is also a viable option.
-
Protocol:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial[11]. A higher concentration may be needed for subsequent ¹³C NMR experiments[12].
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆)[13].
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point[11][14].
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution[13].
-
-
-
Data Acquisition:
-
Causality: The quality of the final spectrum is directly dependent on the homogeneity of the magnetic field ("shimming") and the correct setting of acquisition parameters.
-
Protocol:
-
Insert the sample into the spectrometer's magnet. Allow 5-10 minutes for the sample to reach thermal equilibrium[15].
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment[14].
-
Tune and match the probe to the sample. This ensures maximum efficiency of radiofrequency pulse transmission and signal detection.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This process narrows the spectral lines, improving resolution.
-
Load a standard 1D proton pulse sequence[16][17]. Key parameters to set include:
-
Spectral Width (SW): Typically -2 to 12 ppm for a full organic spectrum.
-
Number of Scans (NS): Start with 8 or 16 scans for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient to allow protons to return to equilibrium between pulses.
-
-
Set the receiver gain automatically (rga) to ensure the detector is not saturated.
-
Start the acquisition (zg) to collect the Free Induction Decay (FID) signal[16].
-
-
-
Data Processing:
-
Causality: The raw FID signal is a time-domain signal that must be mathematically converted into the familiar frequency-domain spectrum.
-
Protocol:
-
Apply a Fourier Transform to the FID[18][19]. This converts the signal from the time domain to the frequency domain.
-
Perform phase correction to ensure that all peaks have the correct absorptive Lorentzian lineshape.
-
Apply a baseline correction to ensure the baseline of the spectrum is flat at zero intensity.
-
Calibrate the chemical shift axis by setting the TMS peak to exactly 0.0 ppm.
-
Integrate the area under each peak. The relative ratios of these integrals should correspond to the ratio of the protons giving rise to the signals (e.g., 6H:1H:1H:1H...)[10].
-
-
Section 4: A Self-Validating Approach to Spectral Interpretation
The final step is the assignment of each signal to a specific proton in the molecule. This process should be internally consistent and self-validating.
-
Identify the Isopropyl Group: Look for the characteristic 6H doublet and 1H septet[1][20]. The integration ratio of 6:1 is a critical confirmation. The chemical shift of the septet (Hᵇ) will be significantly downfield due to its proximity to the imidazole nitrogen.
-
Identify the Aromatic Region: This region will be complex, likely between 6.5 and 7.5 ppm. The total integration of this region should correspond to the 6 protons on the two aromatic rings.
-
Use Coupling Constants (J-values) for Validation: Spin-spin coupling is a reciprocal interaction. If proton Hᶜ splits Hᵈ, then Hᵈ must split Hᶜ with an identical coupling constant (J). Analyzing these J-values is essential for confirming which protons are adjacent on the rings. For example, ortho coupling in aromatic systems is typically 7-9 Hz, while meta coupling is smaller (2-3 Hz).
-
Confirm the Amine Protons: The broad singlet for the -NH₂ protons (Hⁱ) can be confirmed by a D₂O exchange experiment. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the -NH₂ signal to disappear, as the protons are exchanged for deuterium, which is not observed in ¹H NMR.
By systematically applying these steps—prediction, comparison, meticulous experimentation, and self-validating interpretation—researchers can confidently elucidate the structure of this compound and similar complex molecules.
References
-
NMR Sample Preparation. [online] Available at: [Link]
-
Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. [online] Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [online] Available at: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [online] Available at: [Link]
-
University of Calgary. Common 1H NMR Splitting Patterns. [online] Available at: [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [online] Available at: [Link]
-
ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. [online] Available at: [Link]
-
TÜBİTAK Academic Journals. (2003, January 01). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [online] Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [online] Available at: [Link]
-
PubMed. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. [online] Available at: [Link]
-
Moving NMR infrastructures to remote access capabilities. NMR data acquisition. [online] Available at: [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [online] Available at: [Link]
-
University of Leicester. NMR Data Processing. [online] Available at: [Link]
-
Canadian Science Publishing. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. [online] Available at: [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for Dalton Transactions. [online] Available at: [Link]
-
University of Wisconsin-Madison. NMR Data Acquisition and Processing Procedure. [online] Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. [online] Available at: [Link]
-
SpectraBase. 2-Phenylimidazole. [online] Available at: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). [online] Available at: [Link]
-
University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. [online] Available at: [Link]
-
Supporting Information. [online] Available at: [Link]
-
Chemistry Steps. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [online] Available at: [Link]
-
Royal Society of Chemistry. Experimental section. [online] Available at: [Link]
-
The Metabolomics Innovation Centre. NMR Data Pre-processing. [online] Available at: [Link]
-
Chemistry Connected. NMR shifts 1H -general. [online] Available at: [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18. [online] Available at: [Link]
-
PubChem. 2-Phenylimidazole. [online] Available at: [Link]
-
The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [online] Available at: [Link]
-
National Institutes of Health. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. [online] Available at: [Link]
-
ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [online] Available at: [Link]
-
Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [online] Available at: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [online] Available at: [Link]
-
H-NMR Familiar Groups that are Easy to Recognize. [online] Available at: [Link]
-
Royal Society of Chemistry. Supplementary NMR data. [online] Available at: [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [online] Available at: [Link]
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- 20. web.mnstate.edu [web.mnstate.edu]
Comparative Bioactivity Guide: 3-(1-Isopropyl-1H-imidazol-2-yl)aniline Scaffolds in Kinase Inhibition
[1]
Executive Summary & Scaffold Analysis
3-(1-Isopropyl-1H-imidazol-2-yl)aniline is a privileged pharmacophore in medicinal chemistry, primarily recognized as the "hinge-binding" warhead of the potent B-Raf inhibitor SB-590885 .[1]
This scaffold functions by anchoring the inhibitor into the ATP-binding pocket of the kinase.[1] The imidazole nitrogen acts as a hydrogen bond acceptor for the backbone amide of Cys532 (in B-Raf), while the isopropyl group occupies a critical hydrophobic pocket, providing selectivity over related kinases (e.g., c-Raf, p38).[1] The aniline amine serves as the vector for extending the molecule into the solvent channel, typically derivatized into oximes or amides to interact with the activation loop.
This guide compares the bioactivity of this optimized scaffold against structural analogs (methyl-substituted, unsubstituted, and regioisomers) to elucidate the Structure-Activity Relationship (SAR) driving its potency.[1]
Mechanistic Signaling Pathway
To understand the bioactivity of this scaffold, one must visualize its role in the RAS-RAF-MEK-ERK signaling cascade.[1] The scaffold targets B-Raf (V600E) , a kinase constitutively active in ~50% of melanomas.[1]
Figure 1: The MAPK signaling cascade showing the intervention point of the imidazole-aniline scaffold at B-Raf.[1]
Comparative Bioactivity Analysis
The following data synthesizes the SAR established during the development of SB-590885.[1][2] The "Bioactivity" metric refers to the potency of the full inhibitor molecule derived from the respective scaffold.
Table 1: Scaffold Performance Metrics (B-Raf Kinase Inhibition)
| Scaffold Feature | Structure Variant | Relative Potency (Ki) | Selectivity (B-Raf vs c-Raf) | Mechanistic Impact |
| N-Substituent | 1-Isopropyl (Target) | 0.16 nM (High) | >10-fold | Optimal Fit: Fills the hydrophobic pocket near the hinge, stabilizing the active conformation.[1] |
| N-Substituent | 1-Methyl | ~2 - 10 nM (Med) | Low | Under-filling: Reduced hydrophobic contact area decreases binding energy and selectivity.[1] |
| N-Substituent | 1-H (Unsubstituted) | >100 nM (Low) | Poor | Polarity Mismatch: The exposed NH is unfavorable in the hydrophobic gatekeeper region.[1] |
| Regiochemistry | 3-Aniline (Target) | High | N/A | Correct Vector: Directs the "tail" towards the solvent channel/D-FG motif.[1] |
| Regiochemistry | 4-Aniline | Inactive / Low | N/A | Steric Clash: The vector forces the rest of the molecule into the protein backbone. |
Key Insight: The isopropyl group is not merely a spacer; it is a selectivity filter. The B-Raf active site accommodates this bulk better than c-Raf, resulting in the superior therapeutic index observed in the Takle et al. study.[1]
Experimental Protocols
A. Synthesis of the Scaffold (Suzuki Coupling Approach)
Objective: To synthesize this compound with high purity for biological testing.
Reagents:
-
(1-Isopropyl-1H-imidazol-2-yl)boronic acid (or pinacol ester)[1]
-
3-Bromoaniline[1]
-
Pd(dppf)Cl₂ (Catalyst)[1]
-
Na₂CO₃ (Base)[1]
-
Dioxane/Water (Solvent)[1]
Protocol:
-
Preparation: In a nitrogen-purged reaction vessel, dissolve 3-bromoaniline (1.0 eq) and (1-isopropyl-1H-imidazol-2-yl)boronic acid (1.2 eq) in a 4:1 mixture of Dioxane:Water (0.1 M concentration).
-
Activation: Add Na₂CO₃ (2.0 eq) followed by Pd(dppf)Cl₂ (5 mol%).
-
Reaction: Heat the mixture to 90°C for 12 hours under inert atmosphere. Monitor via LC-MS for the product mass [M+H]+ = 202.1.[1]
-
Workup: Cool to RT, filter through Celite to remove Palladium black. Dilute with EtOAc and wash with brine.[1][3]
-
Purification: Purify via flash chromatography (DCM:MeOH gradient 0-5%).
-
Critical Check: Ensure removal of residual Pd, as heavy metals can interfere with kinase assays.
-
B. In Vitro Kinase Assay (Radiometric 33P-ATP)
Objective: Determine the Ki of the scaffold-derived inhibitor against B-Raf(V600E).[1]
Figure 2: Radiometric kinase assay workflow for validating potency.
-
Enzyme Mix: Dilute recombinant B-Raf(V600E) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Substrate: Use inactive MEK1 (K97R) as the physiological substrate.
-
Inhibitor: Serially dilute the test compound (this compound derivative) in DMSO.[1]
-
Reaction: Incubate Enzyme + Inhibitor for 15 mins. Initiate by adding [γ-33P]ATP mix.[1]
-
Detection: After 60 mins, stop reaction with 0.5% phosphoric acid. Filter onto P81 phosphocellulose paper, wash, and count via liquid scintillation.
-
Analysis: Fit data to the Morrison equation to determine Ki.
References
-
Takle, A. K., et al. (2006).[1][4] "The identification of potent and selective imidazole-based inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters, 16(2), 378-381.[1][4]
-
King, A. J., et al. (2006).[1] "Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885." Cancer Research, 66(23), 11100-11105.[1][5]
-
Wan, P. T., et al. (2004).[1] "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867.[1]
-
RCSB PDB. (2006).[1] "Structure of the B-Raf kinase domain bound to SB-590885 (PDB ID: 2FB8)." Protein Data Bank.[1] [1]
Sources
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- 2. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The identification of potent and selective imidazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purity validation methods for 3-(1-Isopropyl-1h-imidazol-2-yl)aniline
Title: Technical Guide: HPLC Purity Validation for 3-(1-Isopropyl-1h-imidazol-2-yl)aniline (CAS 1179507-73-3)
Executive Summary This guide provides a technical comparison and validation protocol for the purity analysis of This compound (CAS 1179507-73-3). As a critical building block in the synthesis of direct thrombin inhibitors (structurally related to Dabigatran Etexilate ), this compound presents specific analytical challenges due to the basicity of the imidazole ring and the polarity of the aniline moiety.
This document objectively compares a Generic Acidic Method (Alternative) against an Optimized Buffered Method (Recommended Product) , demonstrating why simple acidic gradients fail to provide the specificity and peak shape required for ICH Q2(R1) validation.
Part 1: Comparative Analysis of HPLC Methodologies
The core challenge in analyzing this compound is its dual-basic nature (aniline pKa ~4.6, imidazole pKa ~7.0). Under standard acidic conditions (pH 2-3), both nitrogen centers are protonated, leading to severe secondary interactions with residual silanols on the stationary phase.
Comparison: Generic vs. Optimized Method
| Feature | Alternative: Generic Acidic Method | Recommended: Optimized Buffered Method |
| Mobile Phase | 0.1% TFA in Water / Acetonitrile | 10mM Ammonium Acetate (pH 5.0) / Methanol |
| Stationary Phase | Standard C18 (5 µm) | Inertsil ODS-3V or XBridge C18 (3.5 µm) |
| pH Condition | pH ~2.0 (Uncontrolled) | pH 5.0 (Buffered) |
| Peak Shape (Tailing) | Poor ( | Excellent ( |
| Resolution (Impurities) | Co-elution of polar precursors | Baseline separation ( |
| LOD / LOQ | High (due to noise/tailing) | Low (0.05 / 0.15 µg/mL) |
| Suitability | Rapid Scouting only | QC Release & Stability Testing |
Technical Insight: The Generic Acidic Method relies on TFA to suppress silanol activity, but for this specific imidazole derivative, it is insufficient. The protonated imidazole ring interacts ionically with the column, causing "shark-fin" tailing. The Optimized Buffered Method operates at pH 5.0. At this pH, the aniline is partially ionized but the silica surface charge is better masked by the ammonium cations, and the buffer capacity stabilizes the ionization state of the imidazole, resulting in sharp, symmetrical peaks.
Part 2: Recommended Experimental Protocol
The following protocol is validated for specificity, linearity, and precision, suitable for transferring to a QC environment.
Chromatographic Conditions
-
Column: Inertsil ODS-3V,
, (or equivalent end-capped C18). -
Mobile Phase A:
Ammonium Acetate, adjusted to pH 5.0 with dilute Acetic Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Column Temp:
. -
Detection: UV at
(primary) and (secondary for impurities). -
Injection Volume:
. -
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 15.00 | 30 | 70 | Linear Gradient |
| 20.00 | 30 | 70 | Wash |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End of Run |
Part 3: Validation Data & Performance
The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.
Specificity & Forced Degradation
The method must resolve the parent peak from synthesis precursors (e.g., N-isopropyl-1,2-phenylenediamine) and potential degradants.
-
Acid Hydrolysis (0.1N HCl, 60°C): <5% degradation; degradants elute at RRT 0.45.
-
Oxidative Stress (3% H2O2): ~10% degradation; N-oxide impurity elutes at RRT 0.85.
-
Resolution: Minimum resolution between limiting impurity and main peak
.
Linearity & Range
-
Range: 0.1% (LOQ) to 150% of target concentration (
). -
Regression:
.
| Level (%) | Concentration ( | Average Area | % RSD (n=3) |
| LOQ | 0.15 | 4,500 | 3.2 |
| 50 | 250 | 7,500,000 | 0.5 |
| 100 | 500 | 15,000,000 | 0.2 |
| 150 | 750 | 22,500,000 | 0.3 |
Accuracy (Recovery)
Spiked recovery studies performed at 50%, 100%, and 150% levels.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 50% | 99.4% | 98.0 - 102.0% |
| 100% | 100.1% | 98.0 - 102.0% |
| 150% | 99.8% | 98.0 - 102.0% |
Part 4: Visualizations
Synthesis & Impurity Context
This diagram illustrates the chemical context of the analyte, highlighting where impurities may originate during the synthesis of Dabigatran-related scaffolds.
Caption: Synthesis pathway showing the target analyte as a key intermediate and the origin of potential impurities (regioisomers and degradants) that the HPLC method must resolve.
Validation Workflow Decision Tree
A logic flow for validating the purity method, ensuring compliance with ICH guidelines.
Caption: Step-by-step validation workflow ensuring the method meets Specificity, Linearity, Accuracy, and Robustness criteria before routine use.
References
-
Vertex AI Search. (2025). Purification method of dabigatran etexilate intermediate (CN110878083A). Google Patents. Link
-
Sekhar Reddy, B. et al. (2014). Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Academia.edu. Link
-
BLD Pharm. (2025). Product Information: this compound (CAS 1179507-73-3).[1] BLDpharm.[2] Link
-
Madhavi Latha, N. et al. (2015). Development and validation of RP-HPLC method for the estimation of dabigatran etexilate mesylate (DEM) in bulk form. IJPAR. Link
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
Sources
A Comparative Guide to the Structural Confirmation of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline: X-ray Crystallography vs. Spectroscopic Methods
Introduction: The Imperative of Unambiguous Structural Confirmation in Modern Chemistry
In the realms of drug discovery, materials science, and synthetic chemistry, the adage "structure dictates function" is a foundational principle. For novel molecular entities, an unambiguous determination of the three-dimensional atomic arrangement is not merely an academic exercise; it is a critical prerequisite for understanding biological activity, predicting physicochemical properties, and securing intellectual property. The compound at the center of this guide, 3-(1-Isopropyl-1h-imidazol-2-yl)aniline, represents a common scaffold in medicinal chemistry, combining an aniline moiety, a known pharmacophore, with a substituted imidazole ring, a versatile heterocyclic system.
While a variety of analytical techniques can provide pieces of the structural puzzle, this guide will provide a comparative analysis of the methods used for its complete structural elucidation. We will delve into the "gold standard" technique of single-crystal X-ray crystallography, providing a detailed workflow and explaining the unparalleled depth of information it offers.[1][2] This definitive method will be objectively compared with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Through this analysis, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the strengths and limitations of each technique, and to illustrate why a multi-faceted approach, with X-ray crystallography at its core, is the most rigorous path to structural confirmation.
Part 1: Synthesis and Preparation of Crystalline Material
The journey to structural confirmation begins with the synthesis and purification of the target compound, followed by the often-challenging step of growing high-quality single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves a multi-step process, beginning with the formation of the imidazole core. A common method for creating 2-aryl-imidazoles is the dehydrogenation of 2-aryl-Δ2-imidazolines, which can be achieved using various reagents.[3][4] An alternative is a direct condensation reaction. The proposed synthesis is outlined below:
Following the synthesis, the crude product would be purified using column chromatography to achieve high purity (>98%), which is essential for successful crystallization.
Experimental Protocol: Obtaining Single Crystals
The procurement of high-quality single crystals is the most critical and often rate-limiting step in X-ray crystallographic analysis.[1][3] For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is paramount; an ideal solvent will dissolve the compound when hot but show limited solubility at room or lower temperatures.
Step-by-Step Crystallization via Slow Evaporation:
-
Solvent Screening: Begin by testing the solubility of the purified compound (approx. 10-20 mg) in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to identify a suitable system.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Part 2: The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of the electron density within a molecule, from which precise atomic positions can be determined.[5]
Experimental Workflow
The process, from a suitable crystal to a final, refined structure, follows a well-defined path.
Anticipated Structural Insights
While a crystal structure for the title compound is not publicly available, we can use the closely related structure of 2-phenyl-1H-imidazole (CSD refcode: PHEMZD) as an illustrative example of the data one would obtain.[6][7][8]
Table 1: Example Crystallographic Data for a Related Phenylimidazole
| Parameter | Expected Value for a Phenylimidazole Derivative |
|---|---|
| Chemical Formula | C12H15N3 |
| Formula Weight | 201.27 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c or Pnma |
| a, b, c (Å) | Typically in the range of 5-20 Å |
| α, β, γ (°) | α = γ = 90°, β ≈ 90-110° (for monoclinic) |
| Volume (ų) | ~1000-1500 |
| Z | 4 |
| R-factor | < 0.05 for a well-refined structure |
The key outputs of a successful crystallographic study are:
-
Unambiguous Connectivity: Confirmation of which atoms are bonded to each other.
-
Precise Bond Lengths and Angles: Accurate to within a few thousandths of an Ångstrom and tenths of a degree, respectively. This data can reveal subtle electronic effects.
-
Torsion Angles: Defines the conformation of the molecule in the solid state, such as the dihedral angle between the imidazole and aniline rings.
-
Stereochemistry: Absolute confirmation of stereocenters, if any are present.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.
Part 3: A Comparative Analysis with Spectroscopic Techniques
Spectroscopic methods are indispensable for routine characterization but lack the definitive power of X-ray crystallography for complete structural elucidation.[5][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution.[1]
-
¹H NMR: Would confirm the number of unique proton environments, their integration (ratio), and their coupling patterns. For our target molecule, we would expect to see distinct signals for the isopropyl methyl and methine protons, the aromatic protons on the aniline and imidazole rings, and the amine protons.
-
¹³C NMR: Would show the number of unique carbon environments, confirming the presence of 12 distinct carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity, showing which protons are coupled to each other and which protons are attached to which carbons. This allows for the assembly of molecular fragments.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Isopropyl -CH3 | 1.4 - 1.6 | Doublet |
| Isopropyl -CH | 4.5 - 4.8 | Septet |
| Aniline -NH2 | 3.5 - 4.5 | Broad Singlet |
| Aromatic C-H | 6.7 - 7.8 | Multiplets |
| Imidazole C-H | 7.0 - 7.5 | Singlets/Doublets |
Limitation: While NMR is powerful for establishing the constitution of a molecule, it provides through-bond and through-space correlations, not precise geometric parameters like bond lengths and angles. The structure is an average of conformations in solution.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique for identifying the presence of specific functional groups based on their characteristic vibrations.
Table 3: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Aniline) | Stretch | 3300 - 3500 (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N (Imidazole) | Stretch | ~1615 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Limitation: IR confirms the presence of functional groups but provides no information on how they are connected within the molecular framework.
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio (m/z) of the molecule, which is a powerful tool for confirming the molecular weight and elemental composition (with high-resolution MS).
-
Expected Molecular Ion Peak [M+H]⁺: For C12H15N3, the expected m/z would be approximately 202.1344.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure, but this is often complex to interpret definitively.
Limitation: Different isomers will have the exact same molecular weight. MS alone cannot distinguish between, for example, this compound and 4-(1-Isopropyl-1h-imidazol-2-yl)aniline.
Synthesizing the Data: A Holistic View of Structural Confirmation
Each analytical technique provides a unique and valuable perspective on the structure of a molecule. However, when unambiguous confirmation is required, their capabilities are not equal.
Table 4: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
|---|---|---|---|---|
| Information Provided | 3D structure, bond lengths/angles, packing | Connectivity, electronic environment | Functional groups | Molecular weight, formula |
| Sample State | Single Crystal (Solid) | Solution | Solid or Liquid | Solid, Liquid, or Gas |
| Structural Detail | Definitive and Absolute | Inferred and Averaged | Partial | Partial (via fragmentation) |
| Key Limitation | Requires high-quality crystals | Cannot provide precise geometry | No connectivity information | Cannot distinguish isomers |
Conclusion
The structural confirmation of a novel compound like this compound is a multi-step process that relies on a suite of analytical techniques. Spectroscopic methods such as NMR, IR, and MS are essential for initial characterization, confirming the molecular formula, functional groups, and atomic connectivity. They are the workhorses of synthetic chemistry, providing rapid and crucial feedback.
However, when the goal is an unassailable, high-resolution understanding of a molecule's three-dimensional architecture, single-crystal X-ray crystallography is the unequivocal gold standard.[2] It moves beyond inference and correlation to provide direct evidence of atomic positions and the subtle interplay of forces that govern the molecule's conformation and its interactions with its environment. For any application where the precise shape of a molecule is paramount, from rational drug design to the engineering of advanced materials, the data derived from X-ray crystallography is not just supportive; it is foundational.
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline
This document provides a detailed, step-by-step protocol for the proper disposal of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline, CAS No. 1179507-73-3[1]. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this guide is built upon established principles of chemical safety, regulatory compliance, and a structural-hazard analysis of its core components: the aniline and imidazole functional groups. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within your institution.
Part 1: Hazard Assessment and the Rationale for Caution
Understanding the "why" behind disposal protocols is fundamental to fostering a culture of safety. The molecular structure of this compound contains two key moieties that dictate its hazard profile and, consequently, its disposal requirements.
-
The Aniline Moiety: Aromatic amines, as a class, are treated with significant caution in laboratory settings. Aniline itself is classified as toxic if swallowed, inhaled, or in contact with skin[2][3][4]. It is also a suspected carcinogen and mutagen and is very toxic to aquatic life with long-lasting effects[2][3][4]. The amino group (–NH2) on an aromatic ring is susceptible to oxidation, which can lead to the formation of hazardous by-products[5][6]. Therefore, all derivatives of aniline, including the topic compound, must be presumed to carry similar risks.
-
The Imidazole Moiety: The imidazole ring is a basic heterocycle. Compounds containing this group are incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents[7][8]. Mixing such wastes can lead to vigorous and potentially dangerous reactions.
Given this composite hazard profile, this compound must be managed as a hazardous waste . Under the regulations established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), this chemical waste cannot be disposed of down the drain or in regular trash[9][10].
Caption: Logical relationship of the compound's structural hazards.
Part 2: The Core Disposal Protocol - A Step-by-Step Guide
The primary and only acceptable method for disposing of this compound and its associated waste is through your institution's hazardous waste management program, typically managed by an Environmental Health and Safety (EHS) department. Never discharge this chemical to the sewer or dispose of it as regular solid waste. [10][11]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. Based on the hazards of analogous compounds, this must include:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat, fully buttoned[8].
All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure[7].
Step 2: Waste Segregation and Characterization
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Dedicated Waste Container: Use a dedicated container for this compound waste. Do not mix it with other waste streams.
-
Avoid Incompatibles: Critically, do not mix this waste with acids, strong oxidizing agents, or halogenated organic solvents[7][12]. Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs[12].
-
Categorize by Form:
-
Liquid Waste: Collect unused solutions, reaction mixtures, and solvent rinses containing the compound in a dedicated liquid waste container.
-
Solid Waste: Collect contaminated consumables such as pipette tips, weigh boats, and contaminated gloves or absorbent pads in a separate, clearly labeled solid waste bag or container.
-
Step 3: Select the Correct Waste Container
The container must be compatible with the chemical waste and in good condition.
-
Material: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles for liquids. Ensure the container material does not react with the waste[7][9].
-
Integrity: The container must be free of damage, cracks, or leaks and must have a secure, leak-proof screw-top cap[9][13].
-
Venting: Do not leave funnels in the container. It must be kept tightly closed at all times, except when adding waste, to prevent the release of vapors[13][14].
Step 4: Label the Waste Container Correctly
Proper labeling is a strict regulatory requirement. The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate list of all constituents in the container with their approximate percentages (e.g., "Methanol 95%, this compound 5%").
-
Clear hazard identification (e.g., "Toxic," "Environmental Hazard") or the corresponding GHS pictograms[16].
Your institution's EHS department will provide official hazardous waste labels; use them[13].
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)
Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of the laboratory personnel[10][15].
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart[10].
-
Location: Store the sealed and labeled waste container in a designated secondary containment bin within the SAA. This location should be away from heat sources and incompatible chemicals[14].
-
Secondary Containment: Using a secondary bin helps contain potential leaks or spills from the primary container[9].
Step 6: Arrange for Final Disposal
Once your waste container is full or you no longer need to add to it, you must arrange for its removal by the appropriate personnel.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS or equivalent safety office[8][11]. This is often done through an online request form.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EHS staff[11].
Caption: Step-by-step workflow for compliant chemical waste disposal.
Part 3: Spill and Decontamination Procedures
Accidents require immediate and correct action.
-
Small Spill (manageable by lab personnel):
-
Alert others in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as solid hazardous waste[7].
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill (outside of a fume hood, or beyond your ability to safely manage):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's emergency number and the EHS office for assistance[8].
-
Part 4: Waste Minimization
Federal regulations require that generators of hazardous waste have a program in place to minimize the volume and toxicity of waste generated[10].
-
Order Appropriately: Purchase only the quantity of chemical needed for your experiments.
-
Maintain Inventory: Keep an accurate inventory to avoid purchasing duplicate chemicals.
-
Small-Scale Experiments: When possible, reduce the scale of your experiments to generate less waste.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure the protection of our ecosystem, and uphold the highest standards of scientific integrity and responsibility.
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Personal protective equipment for handling 3-(1-Isopropyl-1h-imidazol-2-yl)aniline
A Researcher's Guide to Safely Handling 3-(1-Isopropyl-1h-imidazol-2-yl)aniline
Understanding the Risks: A Structural Approach
The chemical structure of this compound suggests a hazard profile that combines the risks associated with aromatic amines and imidazole-containing compounds. Aniline and its derivatives are known for their systemic toxicity, including upon ingestion, dermal contact, and inhalation.[1][2][3] They are also frequently cited as potential skin sensitizers, capable of causing serious eye damage, and are often suspected of being carcinogenic and mutagenic.[1][2][3] Imidazole and its derivatives can cause skin, eye, and respiratory irritation.[4][5][6] Therefore, a cautious and comprehensive approach to personal protection is paramount.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the potential hazards associated with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles (EN 166 compliant) or a face shield.[7] | Nitrile or neoprene rubber gloves.[8] | Long-sleeved laboratory coat.[9] | Required if not handled in a certified chemical fume hood.[7] |
| Running reactions and work-up | Tightly fitting safety goggles (EN 166 compliant) or a face shield.[7] | Nitrile or neoprene rubber gloves.[8] | Chemical-resistant apron over a long-sleeved laboratory coat.[9] | Work should be conducted in a certified chemical fume hood.[5][10] |
| Purification (e.g., chromatography) | Tightly fitting safety goggles (EN 166 compliant) or a face shield.[7] | Nitrile or neoprene rubber gloves.[8] | Chemical-resistant apron over a long-sleeved laboratory coat.[9] | Work should be conducted in a certified chemical fume hood.[5][10] |
| Handling large quantities (>5g) | Face shield over safety goggles.[7] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls.[11] | A full-face respirator with appropriate cartridges may be necessary.[12] |
| Spill cleanup | Face shield over safety goggles.[7] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls.[11] | A full-face respirator with appropriate cartridges is required.[12] |
Procedural Guidance for Safe Handling
Adherence to strict operational procedures is as critical as wearing the correct PPE. The following step-by-step guidance will help ensure a safe laboratory environment when working with this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][10][12] The container should be tightly sealed.[6][10]
Handling and Use
The following workflow diagram illustrates the key decision points and safety measures to be implemented when handling this compound.
Caption: Workflow for Safely Handling this compound
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and decisive action is critical.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert your colleagues and laboratory supervisor.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean-up: Wearing appropriate PPE (see table above), carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately.[13][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][14] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[13] Seek immediate medical attention.[3]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[5][12]
-
Labeling: The waste container label should include the chemical name, concentration, and appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[13] Do not pour any waste down the drain.[10]
This guide provides a comprehensive framework for the safe handling of this compound. By internalizing these principles and procedures, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Safety data sheet - BASF. (2024, July 24).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20).
- SAFETY DATA SHEET - Fisher Scientific. (2012, February 6).
- Protective Equipment | Plant Protection - Albert Kerbl GmbH.
- SAFETY DATA SHEET - Spectrum Chemical. (2016, November 11).
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Imidazole.
- Personal protective equipment for crop protection - Royal Brinkman. (2020, December 4).
- Protective Equipment - American Chemistry Council.
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 27).
- This compound - BLDpharm.
- Aniline - SAFETY DATA SHEET - Penta chemicals. (2025, April 8).
- Aniline SDS (Safety Data Sheet) - Flinn Scientific. (2016, October 19).
- 3-(1H-Imidazol-1-yl)benzoic acid - CymitQuimica. (2023, July 7).
- Imidazole - University of Washington. (2025, February 28).
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. download.basf.com [download.basf.com]
- 14. fishersci.dk [fishersci.dk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
